Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate
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Overview
Description
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro group and an ethyl ester group attached to a benzoate moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Formation of the Benzoate Moiety: The benzoate moiety can be introduced through esterification reactions involving benzoic acid derivatives and ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(1,3-thiazol-2-ylamino)benzoate
- Ethyl 2-bromo-4-(1,3-thiazol-2-ylamino)benzoate
- Ethyl 2-iodo-4-(1,3-thiazol-2-ylamino)benzoate
Uniqueness
Ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(1,3-thiazol-2-ylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-4-3-8(7-10(9)13)15-12-14-5-6-18-12/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJXFHODRXPMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC2=NC=CS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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